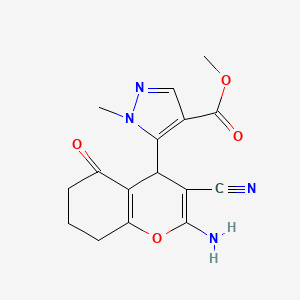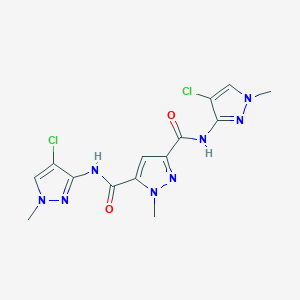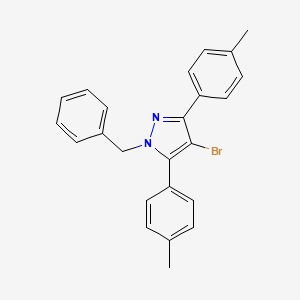![molecular formula C13H16N4O4 B10913677 6-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10913677.png)
6-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclohexene ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-diketone. This intermediate is then subjected to further functionalization to introduce the aminocarbonyl groups and the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- **4-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Uniqueness
6-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H16N4O4 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
6-[(5-carbamoyl-1-methylpyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H16N4O4/c1-17-10(11(14)18)9(6-15-17)16-12(19)7-4-2-3-5-8(7)13(20)21/h2-3,6-8H,4-5H2,1H3,(H2,14,18)(H,16,19)(H,20,21) |
InChI Key |
NNIHJACKCJSWAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2CC=CCC2C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B10913594.png)
![6-(4-methoxyphenyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913597.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10913601.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B10913608.png)
![N-ethyl-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913617.png)

![5-Methyl-4-methylene-7-(5-methyl-4-morpholino-2-phenylthieno[2,3-D]pyrimidin-6-YL)-2-phenyl-4H-pyrimido[4,5-D][1,3]oxazine](/img/structure/B10913623.png)
![3-(2-fluorophenyl)-N,N-dimethyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913626.png)
![1-[(5-Fluoro-2-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B10913629.png)
![N-(3-acetylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10913640.png)
![1-methyl-5-{[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10913641.png)


![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10913665.png)
